Carboxyarsenazo III

Description

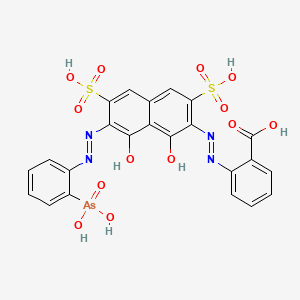

Carboxyarsenazo III is a complex organic compound known for its application in analytical chemistry. It is a bis-azo derivative of chromotropic acid, forming stable complexes with various cations.

Properties

IUPAC Name |

2-[[7-[(2-arsonophenyl)diazenyl]-1,8-dihydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17AsN4O13S2/c29-21-18-11(9-16(42(36,37)38)19(21)27-25-14-7-3-1-5-12(14)23(31)32)10-17(43(39,40)41)20(22(18)30)28-26-15-8-4-2-6-13(15)24(33,34)35/h1-10,29-30H,(H,31,32)(H2,33,34,35)(H,36,37,38)(H,39,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYBKUZTYOBWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=CC=CC=C4[As](=O)(O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17AsN4O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103406 | |

| Record name | Carboxyarsenazo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-44-9 | |

| Record name | Carboxyarsenazo | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyarsenazo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyarsenazo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[7-[(2-arsonophenyl)azo]-1,8-dihydroxy-3,6-disulpho-2-naphthyl]azo]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxyarsenazo III involves the diazotization of 2-arsonophenylamine followed by coupling with 1,8-dihydroxy-3,6-disulfonic acid. The reaction is typically carried out in an acidic medium to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carboxyarsenazo III undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .

Scientific Research Applications

Spectrophotometric Determination of Metal Ions

1.1 Copper (Cu²⁺) Detection

One of the most notable applications of Carboxyarsenazo III is in the spectrophotometric determination of copper ions in environmental water samples. The method involves the formation of a red complex when CASA reacts with Cu²⁺ in a buffered solution (pH 4.6). This complex exhibits an absorption maximum at 614 nm, allowing for sensitive quantification. The method follows Beer’s law within a concentration range of 0-160 μg/L, with an apparent molar absorptivity of and a relative standard deviation of 1.6% .

1.2 Other Metal Ions

Beyond copper, CASA has potential applications for detecting other metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺). The specificity and sensitivity of CASA allow it to be utilized in various environmental monitoring scenarios, particularly in assessing contamination levels in water sources.

Environmental Monitoring

CASA's ability to selectively bind with metal ions makes it valuable for environmental monitoring. It can be employed to analyze water samples from industrial sites or agricultural runoff, providing insights into heavy metal pollution and its implications for ecosystem health.

Biomedical Applications

3.1 Toxicity Studies

Research has indicated that CASA can be used in toxicity studies to evaluate the effects of arsenic and other heavy metals on biological systems. By quantifying metal concentrations in biological samples, researchers can better understand the toxicological impacts on human health and the environment.

3.2 Drug Development

In pharmaceutical research, CASA's metal-binding properties can aid in drug development processes, particularly in designing chelating agents that target specific metal ions involved in disease mechanisms.

Analytical Chemistry Research

CASA is widely recognized in analytical chemistry for its role as a reagent in various assays. Its application extends to:

- Complexation Studies : Investigating how CASA forms complexes with different metal ions.

- Method Development : Optimizing conditions for maximum sensitivity and specificity in detecting target analytes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Carboxyarsenazo III involves the formation of stable complexes with metal ions. The compound’s azo groups and hydroxyl groups facilitate the binding of metal ions, leading to a color change that can be measured spectrophotometrically. This property makes it an effective reagent for detecting and quantifying metal ions in various samples .

Comparison with Similar Compounds

Similar Compounds

Arsenazo I: Another azo compound used for similar applications but with different sensitivity and selectivity profiles.

Chlorophosphonazo III: A similar compound with phosphonic acid groups instead of arsonic acid groups, used for the determination of different metal ions.

Uniqueness

Carboxyarsenazo III is unique due to its high sensitivity and selectivity for rare earth elements and actinides. Its ability to form stable complexes with a wide range of metal ions makes it a versatile reagent in analytical chemistry .

Biological Activity

Carboxyarsenazo III is a metallochromic dye primarily used for the detection of metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). This compound has garnered attention due to its unique properties and applications in biological and environmental studies. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to elucidate its significance.

- Molecular Formula: C₁₁H₉AsN₃O₇S

- Molecular Weight: 335.26 g/mol

- CAS Number: 1668-00-4

This compound is characterized by its ability to form complexes with various metal ions, which can be detected colorimetrically. This property makes it an invaluable tool in analytical chemistry and biological monitoring.

This compound operates through complexation reactions with metal ions. The binding of metal ions induces a color change, which can be quantitatively measured. This mechanism is particularly useful in biological systems where the concentration of essential metal ions needs to be monitored.

Table 1: Colorimetric Response of this compound with Metal Ions

| Metal Ion | Color Change | Detection Limit |

|---|---|---|

| Ca²⁺ | Yellow to Green | 0.1 µM |

| Mg²⁺ | Yellow to Pink | 0.5 µM |

| La³⁺ | Blue to Purple | 0.2 µM |

1. Monitoring Calcium and Magnesium Levels

This compound has been extensively used in biological experiments to monitor calcium and magnesium levels in various biological fluids. The dye's sensitivity allows for the detection of micromolar concentrations, crucial for understanding physiological processes.

A study highlighted the effectiveness of this compound in detecting Ca²⁺ and Mg²⁺ in human serum samples, demonstrating a correlation between ion concentrations and various health conditions such as cardiovascular diseases and osteoporosis .

2. Interaction with Biological Membranes

Research has shown that this compound can interact with lipid membranes, affecting their permeability. This interaction is particularly relevant when studying drug delivery systems and the effects of metal ions on cellular functions .

Case Study: Influence on Cell Viability

In vitro studies using this compound demonstrated its role in assessing cell viability under varying concentrations of calcium. The results indicated that optimal calcium levels are crucial for maintaining cell health, while deviations could lead to apoptosis or necrosis .

Toxicological Considerations

Despite its utility, the biological activity of this compound raises concerns regarding its toxicity. The compound is classified under hazardous materials due to its arsenic content, warranting careful handling in laboratory settings .

Q & A

Q. What are the primary analytical applications of Carboxyarsenazo III in metal ion detection?

this compound is widely used as a metallochromic indicator for spectrophotometric detection of metal ions, particularly lanthanides and actinides. Methodologically, researchers should:

- Prepare a 0.1–0.5 mM solution in pH 2–4 buffer systems to optimize chelation efficiency.

- Validate selectivity using competitive binding studies with EDTA or other ligands.

- Calibrate absorbance at 655 nm (characteristic peak for rare earth complexes) using UV-Vis spectroscopy .

Q. How should researchers standardize solution preparation for this compound in trace metal analysis?

Standard protocols involve:

- Dissolving the compound in deionized water with 0.1 M HNO₃ to prevent hydrolysis.

- Filtering through 0.22 µm membranes to remove particulates.

- Storing solutions in amber vials at 4°C to minimize photodegradation.

- Validating stability via periodic absorbance checks over 72 hours .

Q. What are the critical factors influencing this compound’s sensitivity in complex matrices?

Key considerations include:

- pH dependence : Optimal chelation occurs in acidic conditions (pH 2–4).

- Ionic strength : High salt concentrations may reduce binding affinity.

- Interfering ions : Pre-treatment with masking agents (e.g., fluoride for Al³⁺) improves specificity. Researchers should perform matrix-matched calibration curves to account for environmental variability .

Advanced Research Questions

Q. How can spectral interferences be resolved when using this compound in multi-metal systems?

Advanced approaches include:

Q. What experimental designs validate this compound’s specificity for rare earth elements (REEs)?

Researchers should:

- Conduct competitive binding assays with transition metals (e.g., Fe³⁺, Cu²⁺) under varying pH.

- Use X-ray absorption spectroscopy (XAS) to confirm coordination geometry.

- Compare dissociation constants (Kd) across metal groups via isothermal titration calorimetry (ITC) .

Q. How can this compound be integrated into hyphenated techniques for environmental speciation studies?

Methodological innovations involve:

- Coupling with HPLC-ICP-MS to separate and quantify metal-chelate complexes.

- Developing microfluidic platforms for on-site analysis with nanomolar detection limits.

- Validating reproducibility through interlaboratory comparisons using certified reference materials (CRMs) .

Contradictions and Knowledge Gaps

Q. How do discrepancies in reported molar absorptivity values for this compound-metal complexes arise?

Variations stem from:

- Instrumental differences : Slit width and detector sensitivity across UV-Vis systems.

- Solution preparation : Inconsistent buffer ionic strength or purity grades.

- Temperature effects : Often unaccounted for in older literature. Researchers should replicate studies under controlled conditions and report detailed metadata .

Q. What strategies address the compound’s limited solubility in high-ionic-strength media?

Emerging solutions include:

- Using ionic liquids as co-solvents to enhance dissolution.

- Functionalizing this compound with sulfonate groups for aqueous compatibility.

- Exploring solid-phase extraction (SPE) pre-concentration to bypass solubility limitations .

Methodological Best Practices

Q. How should researchers design robustness tests for this compound-based assays?

Follow ICH Q2(R1) guidelines :

Q. What ethical and safety protocols apply when handling this compound?

- Use PPE (gloves, goggles) due to potential arsenic content.

- Dispose of waste via certified hazardous waste facilities.

- Document ethical approvals for studies involving biological or environmental samples .

Data Synthesis and Reporting

Q. How should conflicting data on this compound’s binding kinetics be analyzed?

Apply systematic review principles :

Q. What statistical methods are recommended for dose-response modeling with this compound?

- Fit data to Hill-Langmuir equations using nonlinear regression (e.g., GraphPad Prism).

- Report 95% confidence intervals for EC₅₀ values.

- Validate models via bootstrapping or cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.